2-Ethoxy-1-thionaphthol
Description
2-Ethoxy-1-thionaphthol (CAS: Not explicitly provided in evidence) is a naphthalene derivative featuring an ethoxy (-OCH₂CH₃) group at the 2-position and a thiol (-SH) group at the 1-position of the naphthalene ring.
Properties
IUPAC Name |
2-ethoxynaphthalene-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c1-2-13-11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQFCQGLHNEPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-thionaphthol typically involves the reaction of sodium naphthalene sulfonate with thionyl chloride in the presence of a phase-transfer catalyst. This reaction produces 2-naphthalene sulfonyl chloride, which is then reduced to obtain 2-thionaphthol. The reaction conditions are relatively mild, and the process is efficient, yielding high-purity products .
Industrial Production Methods: For industrial production, the synthesis method is scaled up, maintaining the same reaction conditions. The use of phase-transfer catalysts and controlled addition of thionyl chloride ensures high yield and purity, making the process suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-1-thionaphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thionaphthols depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-1-thionaphthol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other sulfur-containing compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the rubber industry as a regeneration activator and as an intermediate in the production of anti-aging agents and softening agents
Mechanism of Action
The mechanism by which 2-Ethoxy-1-thionaphthol exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The ethoxy and thionaphthol groups facilitate binding to active sites, influencing biochemical pathways and reactions. This compound can modulate enzyme activity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The table below compares 2-Ethoxy-1-thionaphthol with key analogs based on substituents and molecular features:
Key Observations:
- Electronic Effects : The ethoxy group in 2-Ethoxy-1-thionaphthol donates electrons, contrasting with electron-withdrawing groups like fluorine in 1-fluoronaphthalene. This impacts reactivity in electrophilic substitution reactions .
- Synthetic Utility : Brominated analogs (e.g., 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide) are intermediates in cross-coupling reactions, whereas 2-Ethoxy-1-thionaphthol’s discontinued status suggests synthesis or stability challenges .
Reactivity and Stability
- Thiol vs. Thiophene : The thiol group in 2-Ethoxy-1-thionaphthol is prone to oxidation, forming disulfides, unlike thiophene-containing compounds (e.g., Thiophene fentanyl), where sulfur is part of an aromatic ring .
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